molecular formula C14H15ClN2O3 B6081093 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid

4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid

Cat. No. B6081093
M. Wt: 294.73 g/mol
InChI Key: UPLHFVMWYKRHBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid, also known as CIBA, is a compound that has been extensively studied for its potential therapeutic applications. This acid is a synthetic derivative of tryptophan and has been shown to have a wide range of effects on the body. In

Scientific Research Applications

4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid has been studied in various in vitro and in vivo models, including cancer cell lines, animal models of cancer, and inflammation.

Mechanism of Action

The exact mechanism of action of 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth. 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis.
Biochemical and Physiological Effects:
4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6. 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid has also been shown to inhibit the activity of COX-2, an enzyme involved in inflammation. In addition, 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid has been shown to induce apoptosis in cancer cells and inhibit angiogenesis.

Advantages and Limitations for Lab Experiments

4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied in various in vitro and in vivo models, making it a well-established compound for research. However, 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not fully understood. Additionally, the exact mechanism of action of 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid. One area of research could focus on the development of new synthetic derivatives of 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid with improved therapeutic properties. Another area of research could focus on the identification of the exact mechanism of action of 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid. This could lead to the development of new drugs that target specific pathways involved in inflammation and tumor growth. Additionally, future research could focus on the development of new delivery methods for 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid, such as nanoparticles, to improve its efficacy and reduce potential side effects.
In conclusion, 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid is a synthetic derivative of tryptophan that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. While the exact mechanism of action of 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid is not fully understood, it has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth. 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid has several advantages for lab experiments, including its ease of synthesis and purification. However, its long-term effects are not fully understood, and the exact mechanism of action is not fully understood, which may limit its potential therapeutic applications. There are several future directions for research on 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid, including the development of new synthetic derivatives, the identification of the exact mechanism of action, and the development of new delivery methods.

Synthesis Methods

4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid can be synthesized through a multi-step process involving the reaction of 4-chloroindole with various reagents such as acetic anhydride and sodium cyanoborohydride. The final product, 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid, is obtained after purification through chromatography and recrystallization.

properties

IUPAC Name

4-[[2-(4-chloroindol-1-yl)acetyl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c15-11-3-1-4-12-10(11)6-8-17(12)9-13(18)16-7-2-5-14(19)20/h1,3-4,6,8H,2,5,7,9H2,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLHFVMWYKRHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)NCCCC(=O)O)C(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.